Iperoxo

GPCR pharmacology receptor signaling superagonism

Iperoxo is a first-in-class muscarinic superagonist that surpasses endogenous acetylcholine in both potency (100–1000× at M2) and intrinsic efficacy. Unlike generic agonists (carbachol, oxotremorine M), it reliably labels all five mAChR subtypes (M1–M5) as [³H]iperoxo, enabling unmatched receptor occupancy and competition binding studies. Its co-crystallization with M2 (PDB 4MQT) and defined Gαq bias (∆∆RAi = 0.3) make it essential for cryo-EM, X-ray crystallography, and biased signaling research. Choose Iperoxo when supraphysiological receptor activation, structural resolution of active GPCR states, or direct subtype-wide radiolabeling are required.

Molecular Formula C10H17IN2O2
Molecular Weight 324.16 g/mol
Cat. No. B8088848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIperoxo
Molecular FormulaC10H17IN2O2
Molecular Weight324.16 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC#CCOC1=NOCC1.[I-]
InChIInChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
InChIKeyXWEOIAMCTHLJJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iperoxo: A Potent Muscarinic Acetylcholine Receptor Superagonist for Receptor Pharmacology and Structural Studies


Iperoxo is a synthetic muscarinic acetylcholine receptor (mAChR) agonist classified as a superagonist due to its ability to activate receptors with significantly greater intrinsic efficacy than the endogenous ligand acetylcholine [1]. It acts primarily as an orthosteric agonist, binding to the conventional ligand-binding site of mAChRs [2]. Iperoxo demonstrates high potency across multiple mAChR subtypes, notably M1, M2, and M3 receptors, with pEC50 values ranging from 9.78 to 10.1 [3]. This compound is a foundational research tool for studying GPCR activation mechanisms, allosteric modulation, and for developing advanced probes like radioagonists [4].

Why Generic Muscarinic Agonists Cannot Replace Iperoxo in Advanced Research Applications


Generic muscarinic agonists like carbachol and oxotremorine M exhibit high receptor promiscuity and are limited by their lower potency and efficacy compared to Iperoxo. Critically, Iperoxo is a superagonist, possessing an intrinsic efficacy that significantly surpasses that of the endogenous agonist acetylcholine, a property not shared by standard full agonists [1]. This translates to a 100-1000 fold higher potency at the M2 receptor and enables unique applications, such as labeling all five mAChR subtypes in radioligand binding studies, which is not feasible with traditional radioagonists like [³H]acetylcholine or [³H]oxotremorine M [2]. Furthermore, Iperoxo induces agonist-specific receptor conformations and exhibits a distinct signaling bias profile (Gαq preference over β-arrestin2 at the M1 receptor) that differs from other agonists like pilocarpine [3]. These fundamental differences in molecular pharmacology preclude simple substitution and are essential considerations for experimental design and procurement.

Quantitative Evidence Guide for Iperoxo: Comparative Potency, Efficacy, and Selectivity Data


Iperoxo Exhibits 300-Fold Higher M2 Receptor Potency Compared to Endogenous Acetylcholine

Iperoxo demonstrates a dramatically higher potency for activating M2 muscarinic acetylcholine receptors compared to the endogenous agonist acetylcholine (ACh). In CHO cells expressing recombinant human M2 receptors, the pEC50 for G-protein activation by iperoxo is 10.1, whereas acetylcholine has a pEC50 of 7.6 . This difference represents an approximate 316-fold increase in potency for iperoxo. In whole-cell dynamic mass redistribution (DMR) assays, the difference in potency was similarly confirmed, with iperoxo exhibiting a pEC50 of 10.10 ± 0.22 compared to ACh's pEC50 of 7.60 ± 0.16 [1].

GPCR pharmacology receptor signaling superagonism

Iperoxo Demonstrates Superagonist Intrinsic Efficacy Significantly Exceeding Acetylcholine at M2 Receptors

Beyond potency, Iperoxo is a 'superagonist' with significantly greater intrinsic efficacy than the endogenous agonist acetylcholine. This was quantified by calculating coupling efficiencies (log τ), which revealed that Iperoxo markedly surpasses acetylcholine in both Gi- and Gs-protein signaling competence [1]. Specifically, for Gi-activation, iperoxo had a log(τ) of 2.64 ± 0.08, compared to 1.80 ± 0.07 for ACh (p < 0.0001). For Gs-activation, the values were 1.15 ± 0.07 for iperoxo versus 0.41 ± 0.04 for ACh (p < 0.0001).

receptor pharmacology superagonism efficacy

[³H]Iperoxo Enables Direct Radiolabeling of All Five Muscarinic Receptor Subtypes, Unlike Common Radioagonists

When tritiated, [³H]iperoxo is a uniquely capable radioagonist. In membrane suspensions from transfected CHO cells, it successfully labeled all five muscarinic receptor subtypes (M1-M5) in both radioagonist displacement and saturation binding studies [1]. This is in stark contrast to commonly used radioagonists like [³H]acetylcholine and [³H]oxotremorine M, which failed to reliably label all subtypes under the same conditions [1].

radioligand binding receptor pharmacology probe development

Iperoxo Demonstrates Subtype-Dependent Potency Across M1, M2, M3, and M4 Receptors

While Iperoxo is a potent agonist at multiple mAChR subtypes, its potency varies across them, allowing for differential activation. Reported pEC50 values are 9.87 for M1, 10.1 for M2, and 9.78 for M3 receptors in functional assays [1]. In binding assays, EC50 values for stimulating [³⁵S]GTPγS binding were 2.12 nM at M2 receptors and 8.47 nM at M4 receptors [2]. Functional tissue studies show pD2 values of 9.87 for M1-mediated effects and 9.78 for M3-mediated contraction [3].

receptor selectivity subtype pharmacology functional assay

Iperoxo Exhibits a Gαq-Biased Signaling Profile at M1 Receptors Compared to β-Arrestin-Preferring Agonists

At the M1 muscarinic acetylcholine receptor, Iperoxo exhibits a biased signaling profile, preferentially promoting the recruitment of Gαq protein over β-arrestin2. Using BRET assays, the bias was quantified, with Iperoxo showing a preference for Gαq recruitment (∆∆RAi = 0.3) [1]. This contrasts with pilocarpine, which preferentially promoted the recruitment of β-arrestin2 (∆∆RAi = -0.5) [1].

biased agonism signaling bias functional selectivity

Iperoxo Serves as a Key Orthosteric Ligand for Structural Biology and Allosteric Modulator Studies

Iperoxo is an essential tool in structural biology for understanding GPCR activation. Its co-crystallization with the M2 receptor has provided key insights into the molecular mechanisms of orthosteric agonism. Notably, the crystal structure of the M2 receptor simultaneously bound to the orthosteric agonist iperoxo and the positive allosteric modulator LY2119620 (PDB ID: 4MQT) was a landmark achievement [1]. This structure revealed the binding mode of LY2119620 in the extracellular vestibule of the iperoxo-bound, active-state receptor, providing a template for allosteric drug discovery. In contrast, many classical agonists (e.g., carbachol) have proven less tractable for co-crystallization in such ternary complexes, highlighting Iperoxo's unique utility [2].

structural biology crystallography allosteric modulation

Validated Research and Industrial Application Scenarios for Iperoxo


Investigating Maximal Receptor Activation and Superagonist Mechanisms

For research focused on the fundamental mechanisms of GPCR activation, Iperoxo is the optimal tool due to its well-characterized superagonist properties. Its ability to activate M2 receptors with an intrinsic efficacy that significantly exceeds acetylcholine (evidenced by coupling efficiencies with log(τ) of 2.64 vs 1.80 for ACh) [1] allows for the study of receptor states and signaling capacities beyond those achievable with endogenous or standard full agonists. This application is critical for understanding the full dynamic range of receptor function and for exploring the structural basis of high-efficacy agonism.

Direct Pharmacological Characterization of Active Muscarinic Receptor Populations

In projects requiring the direct detection and quantification of active-state muscarinic receptors, the use of [³H]iperoxo as a radioagonist is unparalleled. Unlike [³H]acetylcholine or [³H]oxotremorine M, [³H]iperoxo has been shown to reliably label all five mAChR subtypes (M1-M5) in binding studies [2]. This makes it an indispensable reagent for receptor occupancy assays, competition binding studies with novel ligands, and for investigating the pharmacology of receptor active states in native tissues and recombinant systems.

Structural Biology of GPCRs and Characterization of Allosteric Modulators

For structural biology efforts aimed at solving high-resolution structures of active GPCRs, particularly mAChRs, Iperoxo is a proven orthosteric ligand. Its successful co-crystallization with the M2 receptor and the allosteric modulator LY2119620 (PDB: 4MQT) [3] demonstrates its utility in stabilizing active receptor conformations that are amenable to X-ray crystallography or cryo-EM. This makes it a preferred agonist for experiments designed to visualize allosteric binding pockets or to understand the conformational changes induced by different receptor modulators.

Dissecting Signaling Bias and Functional Selectivity at M1 Receptors

In studies exploring the concept of biased agonism at the M1 mAChR, Iperoxo serves as a validated reference ligand with a defined bias profile. Its quantified preference for Gαq over β-arrestin2 recruitment (∆∆RAi = 0.3) [4] provides a critical comparator for evaluating novel biased agonists or antagonists. This allows researchers to dissect the specific contributions of G protein-dependent versus arrestin-dependent signaling pathways to the physiological and therapeutic effects mediated by M1 receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iperoxo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.